N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide

Description

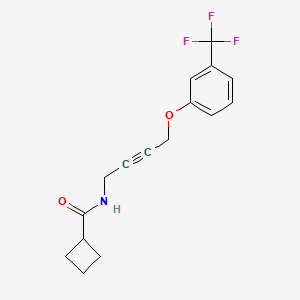

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (CF₃) substituent is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability . The but-2-yn-1-yl linker introduces rigidity, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2/c17-16(18,19)13-7-4-8-14(11-13)22-10-2-1-9-20-15(21)12-5-3-6-12/h4,7-8,11-12H,3,5-6,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMYWHWRTVIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14F3NO2

- Molecular Weight : 301.27 g/mol

Structural Features

The compound consists of:

- A trifluoromethyl group () attached to a phenoxy ring.

- A but-2-ynyl chain that connects to a cyclobutanecarboxamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances lipophilicity and receptor binding affinity, which can lead to modulation of various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound effectively inhibited CDK2 activity, leading to cell cycle arrest in cancer cells. This finding supports its use as a scaffold for developing new CDK inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other agrochemicals are outlined below. Key comparisons focus on molecular features, substituents, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure: The target compound’s cyclobutane core is less strained than cyprofuram’s cyclopropane but more compact than diflufenican’s pyridine or flutolanil’s benzene . This may enhance metabolic stability compared to cyclopropane derivatives.

This rigidity may enhance binding specificity but reduce solubility . The 3-(trifluoromethyl)phenoxy group is shared with diflufenican, suggesting similar herbicidal activity via inhibition of carotenoid biosynthesis .

Biological Activity :

- Flutolanil and cyprofuram act as fungicides, targeting succinate dehydrogenase (SDH) and ergosterol biosynthesis, respectively . The target compound’s amide group and CF₃ substituent align with these mechanisms, though its cyclobutane core may alter efficacy.

- Diflufenican’s pyridinecarboxamide structure is critical for herbicide activity; substitution with cyclobutane may require re-optimization of binding kinetics .

Research Findings and Limitations

- Synthetic Challenges : The triple-bond linker may complicate synthesis compared to single-bond analogs like flutolanil.

- Toxicity and Selectivity : The cyclobutane group’s metabolic fate is unclear; analogs with cyclopropane (e.g., cyprofuram) show variable toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.